molecular formula C8H7F4NO B13595670 2-Amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol

2-Amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol

Cat. No.: B13595670
M. Wt: 209.14 g/mol
InChI Key: CPCMVDXQAJQKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol is a chemical compound with the molecular formula C8H7F4NO It is characterized by the presence of an amino group and a hydroxyl group attached to a tetrafluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol typically involves the reaction of 2,3,4,5-tetrafluorobenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of 2-(2,3,4,5-tetrafluorophenyl)acetaldehyde or 2-(2,3,4,5-tetrafluorophenyl)acetone.

    Reduction: Formation of 2-Amino-2-(2,3,4,5-tetrafluorophenyl)ethane.

    Substitution: Formation of N-substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-Amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is explored for its properties in the development of advanced materials, including polymers and coatings.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the tetrafluorophenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol
  • 2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol
  • 2-Amino-2-(2,4-difluorophenyl)ethan-1-ol

Uniqueness

2-Amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol is unique due to the presence of four fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The tetrafluorophenyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of fluorinated pharmaceuticals and materials.

Properties

Molecular Formula

C8H7F4NO

Molecular Weight

209.14 g/mol

IUPAC Name

2-amino-2-(2,3,4,5-tetrafluorophenyl)ethanol

InChI

InChI=1S/C8H7F4NO/c9-4-1-3(5(13)2-14)6(10)8(12)7(4)11/h1,5,14H,2,13H2

InChI Key

CPCMVDXQAJQKDC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C(CO)N

Origin of Product

United States

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